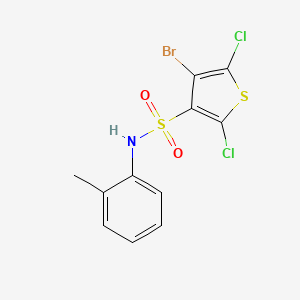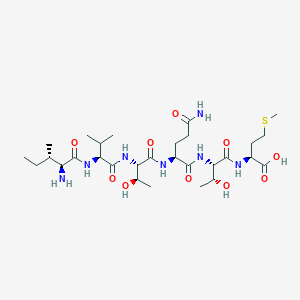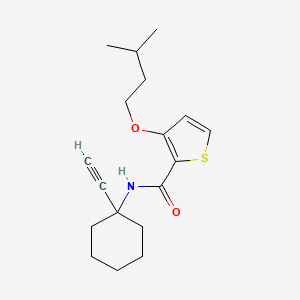![molecular formula C28H24N6O4 B15172042 Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate CAS No. 919102-07-1](/img/structure/B15172042.png)
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is a complex organic compound that features a unique structure with two pyridine rings connected via diazenyl groups to a central hexanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate typically involves the coupling of pyridine derivatives with diazenyl groups under controlled conditions. One common method involves the use of a coupling reaction between 4-aminopyridine and a diazonium salt, followed by esterification with hexanedioic acid. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate involves its interaction with molecular targets through its diazenyl and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-(pyridin-4-yldiazenyl)phenyl) hexanedioate
- Bis(4-(pyridin-4-yldiazenyl)phenyl) butanedioate
- Bis(4-(pyridin-4-yldiazenyl)phenyl) ethanedioate
Uniqueness
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
919102-07-1 |
|---|---|
Molekularformel |
C28H24N6O4 |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
bis[4-(pyridin-4-yldiazenyl)phenyl] hexanedioate |
InChI |
InChI=1S/C28H24N6O4/c35-27(37-25-9-5-21(6-10-25)31-33-23-13-17-29-18-14-23)3-1-2-4-28(36)38-26-11-7-22(8-12-26)32-34-24-15-19-30-20-16-24/h5-20H,1-4H2 |
InChI-Schlüssel |
HHMUOTAPCZMHPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=NC=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)N=NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)


![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)

